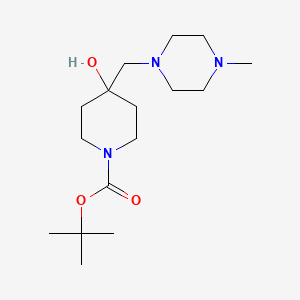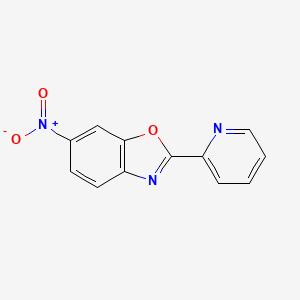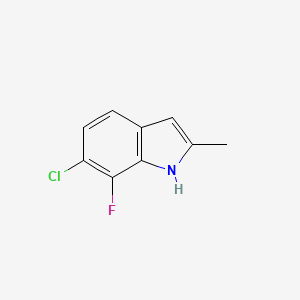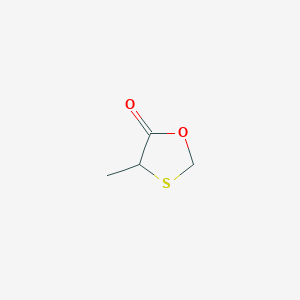
4-Methyl-1,3-oxathiolan-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-1,3-oxathiolan-5-one is a heterocyclic compound containing sulfur and oxygen atoms within its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1,3-oxathiolan-5-one can be achieved through several methods. One efficient approach involves the use of the Mukaiyama reagent, which facilitates the conversion of aldehydes and mercaptoacetic acid into the corresponding 1,3-oxathiolan-5-one derivatives . This reaction typically occurs in dimethylformamide (DMF) and provides good to excellent yields without the need for chromatographic purification.
Another method involves the organocatalytic approach, where nitromethane is used as a potential organocatalyst to promote the cyclization reaction between strained heterocyclic compounds and heterocumulenes at ambient conditions .
Industrial Production Methods: Industrial production of this compound often relies on scalable and cost-effective synthetic routes. The use of organocatalysts and Mukaiyama reagents are preferred due to their efficiency, low toxicity, and minimal sensitivity to moisture and oxygen .
Análisis De Reacciones Químicas
Types of Reactions: 4-Methyl-1,3-oxathiolan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced sulfur-containing compounds.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and oxygen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under mild conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Methyl-1,3-oxathiolan-5-one has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic properties.
Medicine: It has shown antiviral, anticonvulsant, antiulcer, and antifungal activities.
Mecanismo De Acción
The mechanism of action of 4-Methyl-1,3-oxathiolan-5-one involves its interaction with various molecular targets and pathways. The compound’s sulfur and oxygen atoms play a crucial role in its reactivity and binding affinity. For instance, it can act as an agonist or antagonist on muscarinic receptors, influencing neurotransmission and cellular signaling pathways .
Comparación Con Compuestos Similares
1,3-Oxathiolane-2-imine derivatives: These compounds share a similar ring structure but differ in their functional groups and reactivity.
1,3-Thiazolidines: These compounds contain a sulfur atom in a five-membered ring but lack the oxygen atom present in 1,3-oxathiolanes.
Uniqueness: 4-Methyl-1,3-oxathiolan-5-one is unique due to its specific combination of sulfur and oxygen atoms within the ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in organic synthesis, medicinal chemistry, and industrial processes.
Propiedades
Número CAS |
60822-62-0 |
|---|---|
Fórmula molecular |
C4H6O2S |
Peso molecular |
118.16 g/mol |
Nombre IUPAC |
4-methyl-1,3-oxathiolan-5-one |
InChI |
InChI=1S/C4H6O2S/c1-3-4(5)6-2-7-3/h3H,2H2,1H3 |
Clave InChI |
WKQFFYOTROKXDW-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=O)OCS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



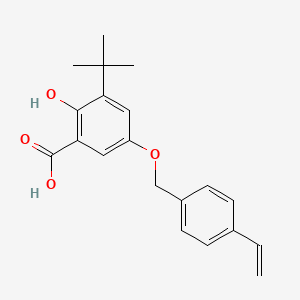
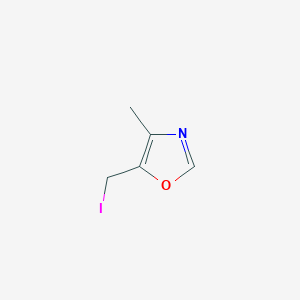
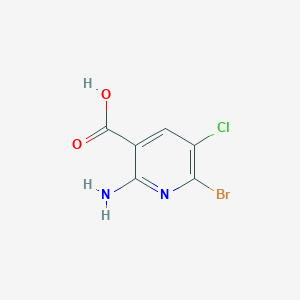
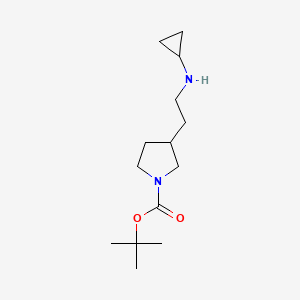
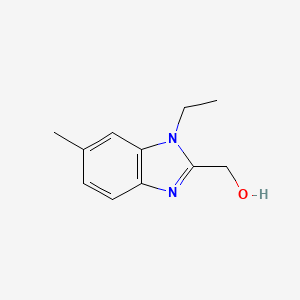


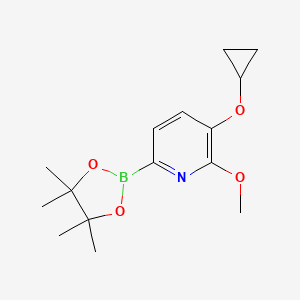
![2-[1-(3-Chloro-benzyl)-piperidin-4-yl]-1H-benzoimidazole](/img/structure/B13978895.png)
![5-[(3-Aminophenyl)(hydroxy)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13978896.png)
